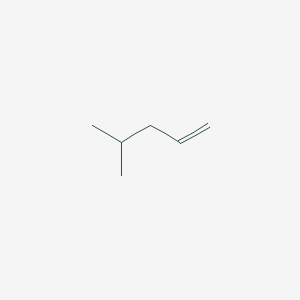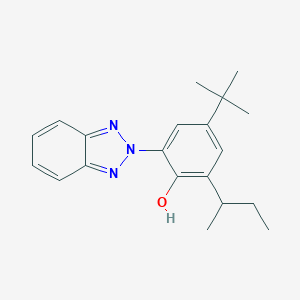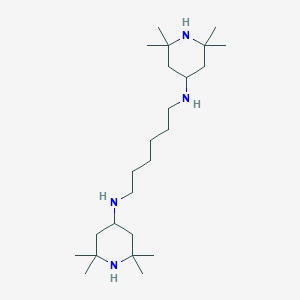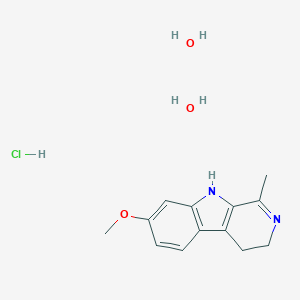![molecular formula C13H11N5O2 B008440 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid CAS No. 100900-25-2](/img/structure/B8440.png)
4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid (ACPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ACPA is a pyrazine derivative that has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Mécanisme D'action
The mechanism of action of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid is not fully understood. However, it has been proposed that 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways. For example, 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of pro-inflammatory mediators. 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and apoptosis.
Effets Biochimiques Et Physiologiques
4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Furthermore, 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid is its potential applications in the field of medicinal chemistry. 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Furthermore, 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid is relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid is its potential toxicity. Further studies are needed to determine the safety profile of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid and its potential side effects.
Orientations Futures
There are several future directions for research on 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid. One potential direction is to investigate the potential applications of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the potential applications of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid in the treatment of various types of cancer. Furthermore, future studies could investigate the potential applications of 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid in the development of new antibiotics to combat antibiotic-resistant bacteria.
Méthodes De Synthèse
4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid can be synthesized through several methods, including the reaction of 5-amino-6-cyanopyrazine-2-carboxylic acid with formaldehyde and benzylamine. The reaction mixture is then heated under reflux conditions to obtain the desired product. Another method involves the reaction of 2-aminobenzoic acid with 5-amino-6-cyanopyrazine-2-carboxylic acid in the presence of carbonyldiimidazole. The reaction mixture is then purified through column chromatography to obtain 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid.
Applications De Recherche Scientifique
4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. Furthermore, 4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
100900-25-2 |
|---|---|
Nom du produit |
4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid |
Formule moléculaire |
C13H11N5O2 |
Poids moléculaire |
269.26 g/mol |
Nom IUPAC |
4-[(5-amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C13H11N5O2/c14-5-11-12(15)17-7-10(18-11)6-16-9-3-1-8(2-4-9)13(19)20/h1-4,7,16H,6H2,(H2,15,17)(H,19,20) |
Clé InChI |
KTQXGFMQHZQJBP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NCC2=CN=C(C(=N2)C#N)N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)NCC2=CN=C(C(=N2)C#N)N |
Pictogrammes |
Irritant |
Synonymes |
4-(N-(2-AMINO-3-CYANO-5-PYRAZINYLMETHYL)-AMINO)BENZOIC ACID) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B8357.png)
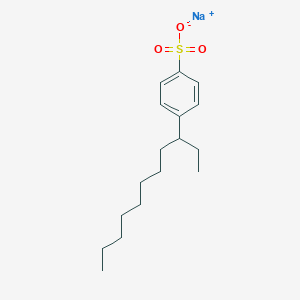
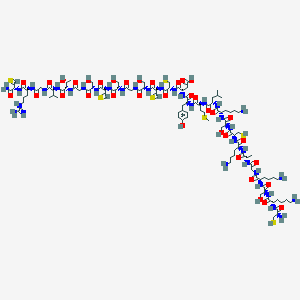
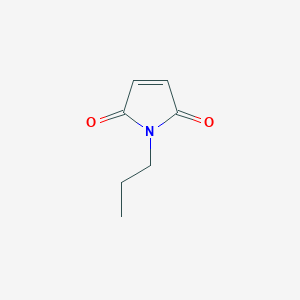

![6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B8365.png)

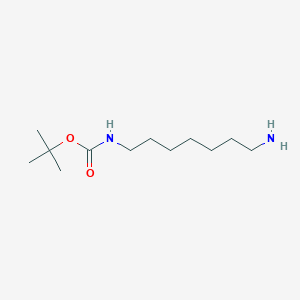
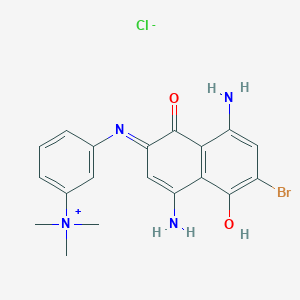
![2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol](/img/structure/B8372.png)
